molecular formula C10H18O B1238688 Isogeraniol

Isogeraniol

Cat. No. B1238688
M. Wt: 154.25 g/mol
InChI Key: DTHIOPUFUOMHAY-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-isogeraniol is an isogeraniol that has (Z)-configuration. It has a role as a plant metabolite and a pheromone. It is a monoterpenoid and an isogeraniol.

Scientific Research Applications

Immunomodulatory Effects

Geranylgeraniol, a natural isoprenoid found in plants, demonstrates anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NFκB) in human macrophage-like cells. This is significant in modulating innate immune responses and may prevent excessive NFκB activation, which can lead to numerous diseases (Giriwono et al., 2019).

Role in Testosterone Production

Geranylgeraniol has been shown to enhance testosterone and progesterone levels in testis-derived I-10 tumor cells by activating adenylate cyclase via cAMP/PKA signaling. This indicates its potential as a therapeutic agent for conditions like late-onset hypogonadism in men (Ho et al., 2018).

Inhibition of Geranylgeranyl Transferase

The isoprenoid geranylgeraniol has shown to be an effective inhibitor of geranylgeranyl transferase, as demonstrated in the study of its effect on proliferation and apoptosis of immortalized human vascular smooth muscle cells. This suggests a therapeutic potential in cardiovascular diseases (Unlu et al., 2000).

Antiplatelet Activity

Geranylgeraniol isolated from Pterodon pubescens fruit oil exhibits antiplatelet activity by inhibiting cyclooxygenase-1. This effect on platelet aggregation suggests potential applications in cardiovascular health (Calixto et al., 2007).

Anti-Cancer Effects

Farnesol and geranylgeraniol, isoprenols found in plants, induce apoptosis in human colon cancer cells through transcriptional activation of PPARγ. These findings highlight their anti-carcinogenic potential and the role of PPARγ activation in their mechanism of action (Au-Yeung et al., 2008).

properties

Product Name

Isogeraniol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3Z)-3,7-dimethylocta-3,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6-

InChI Key

DTHIOPUFUOMHAY-POHAHGRESA-N

Isomeric SMILES

CC(=CC/C=C(/C)\CCO)C

SMILES

CC(=CCC=C(C)CCO)C

Canonical SMILES

CC(=CCC=C(C)CCO)C

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isogeraniol
Reactant of Route 2
Isogeraniol
Reactant of Route 3
Isogeraniol
Reactant of Route 4
Isogeraniol
Reactant of Route 5
Isogeraniol
Reactant of Route 6
Isogeraniol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.